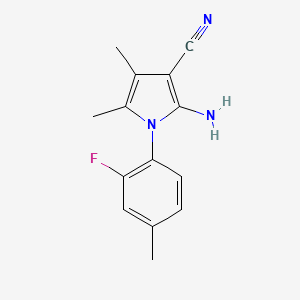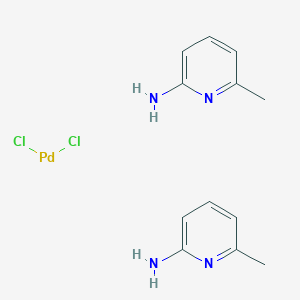
6-Methylpyridin-2-amine,palladium(2+),dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyridin-2-amine, palladium(2+), dichloride is a coordination compound that combines 6-methylpyridin-2-amine with palladium dichloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylpyridin-2-amine, palladium(2+), dichloride typically involves the reaction of 6-methylpyridin-2-amine with palladium dichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-Methylpyridin-2-amine, palladium(2+), dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: Reduction reactions can convert the palladium(2+) to palladium(0), which is often used in catalytic cycles.
Substitution: The ligand (6-methylpyridin-2-amine) can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium, while reduction may produce palladium(0) complexes.
科学的研究の応用
6-Methylpyridin-2-amine, palladium(2+), dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
作用機序
The mechanism of action of 6-methylpyridin-2-amine, palladium(2+), dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation of bonds and the formation of new ones. The 6-methylpyridin-2-amine ligand stabilizes the palladium center and can influence the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
2-Amino-6-methylpyridine: This compound is similar in structure but lacks the palladium center, making it less effective as a catalyst.
Palladium(2+) chloride: While it contains the palladium center, it lacks the stabilizing ligand, which can affect its reactivity and selectivity.
Other palladium complexes: Various palladium complexes with different ligands can be compared, each offering unique properties and applications.
Uniqueness
6-Methylpyridin-2-amine, palladium(2+), dichloride is unique due to the combination of the 6-methylpyridin-2-amine ligand and palladium dichloride. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in catalysis and organic synthesis.
特性
分子式 |
C12H16Cl2N4Pd |
|---|---|
分子量 |
393.6 g/mol |
IUPAC名 |
dichloropalladium;6-methylpyridin-2-amine |
InChI |
InChI=1S/2C6H8N2.2ClH.Pd/c2*1-5-3-2-4-6(7)8-5;;;/h2*2-4H,1H3,(H2,7,8);2*1H;/q;;;;+2/p-2 |
InChIキー |
GNSZQMYQZOLCRB-UHFFFAOYSA-L |
正規SMILES |
CC1=NC(=CC=C1)N.CC1=NC(=CC=C1)N.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


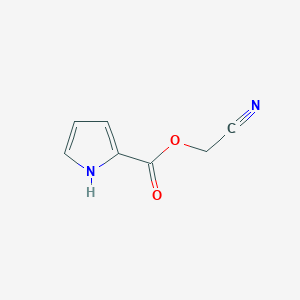
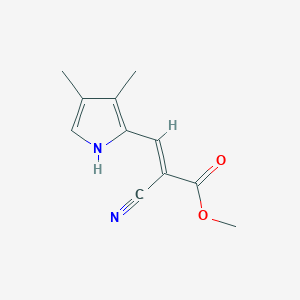
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
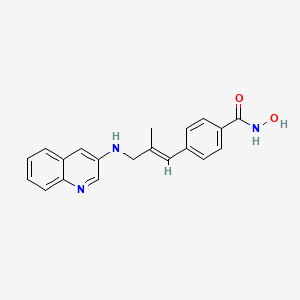

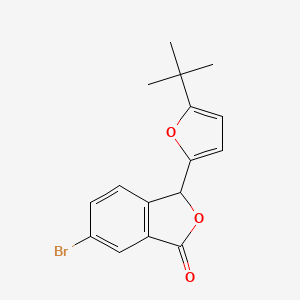
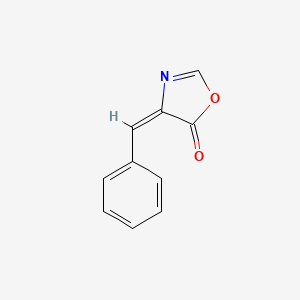
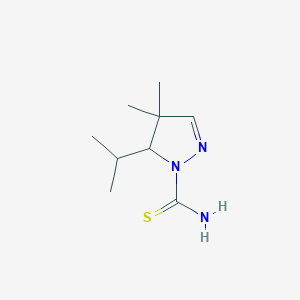
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
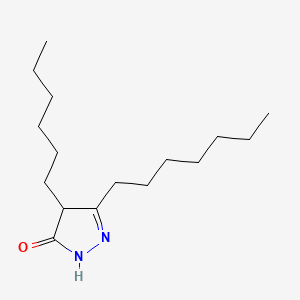
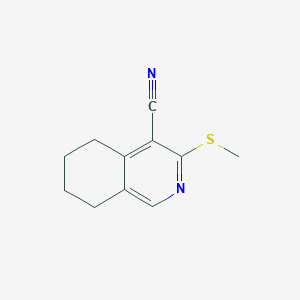
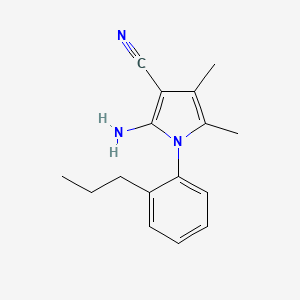
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
